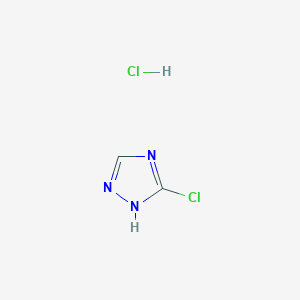

3-chloro-1H-1,2,4-triazole hydrochloride

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Science

The 1,2,4-triazole ring is a five-membered heterocyclic system containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in various areas of chemical science, largely due to its unique electronic properties and its ability to participate in numerous chemical interactions. nih.gov Derivatives of 1,2,4-triazole are integral to many fields, including medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net

The stability and chemical behavior of the 1,2,4-triazole ring are direct consequences of its distinct structural characteristics.

Aromaticity and Stability : The 1,2,4-triazole ring is an aromatic system. researchgate.net This aromaticity, which arises from the delocalization of six π-electrons across the five-membered ring, confers significant stability to the molecule. scribd.com The molecule is planar, with carbon-nitrogen and nitrogen-nitrogen bond lengths falling within a narrow range (132-136 picometers), consistent with its aromatic character. wikipedia.org

Tautomerism : 1,2,4-triazole can exist in different tautomeric forms, which are isomers that readily interconvert. The two primary tautomers are the 1H- and 4H- forms. nih.gov In the case of substituted triazoles like 3-chloro-1,2,4-triazole (B1630318), multiple tautomers are possible, including 3-chloro-1H-1,2,4-triazole and 5-chloro-1H-1,2,4-triazole. researchgate.netijsr.net Theoretical and physical studies have indicated that the 1H-tautomer (specifically 3-chloro-1H-1,2,4-triazole) is generally the more stable form. nih.govijsr.net

Reactivity : The triazole ring contains both π-deficient carbon atoms and electron-rich nitrogen atoms. The carbon atoms, being attached to two electronegative nitrogen atoms, are susceptible to nucleophilic attack. Conversely, the nitrogen atoms are sites for electrophilic substitution. nih.gov The ring's unique electronic nature, dipole character, and hydrogen bonding capability allow it to interact with high affinity at biological receptors, making it a valuable pharmacophore in drug design. nih.gov

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental transformation in organic synthesis. jk-sci.com When applied to heterocyclic scaffolds like the 1,2,4-triazole ring, it serves two primary purposes. jk-sci.commt.com

First, the introduction of a halogen atom, such as chlorine, can significantly alter the electronic properties and reactivity of the heterocyclic ring. byjus.com This modification can enhance the functional properties of the final compound. jk-sci.com Second, and more critically in synthetic chemistry, the halogen atom acts as a versatile reactive handle. jk-sci.com Halogenated heterocycles are valuable intermediates because the halogen can be easily replaced by other functional groups through nucleophilic substitution reactions. smolecule.com This allows for the construction of a diverse library of derivative compounds from a single halogenated precursor, making it a key strategy in the synthesis of pharmaceuticals and agrochemicals. mt.combyjus.com

Many organic compounds, particularly those containing basic nitrogen atoms like the 1,2,4-triazole ring, are often converted into their salt forms for practical reasons. Protonation is the addition of a proton (H+) to a molecule, which converts a neutral base into its positively charged conjugate acid. masterorganicchemistry.comyoutube.com

When a basic compound is reacted with an acid, such as hydrochloric acid (HCl), it forms a salt—in this case, a hydrochloride. This transformation is crucial in organic and medicinal chemistry for several reasons:

Altered Physical Properties : Salt formation typically increases the melting point and enhances the aqueous solubility of an organic compound compared to its neutral form.

Increased Stability : Salts are often more crystalline and less volatile than the corresponding free base, which can improve their stability and shelf-life.

Ease of Handling : The improved physical characteristics of salts, such as being stable, crystalline solids, facilitate easier handling, purification, and formulation. libretexts.org

In the context of 3-chloro-1H-1,2,4-triazole, the formation of its hydrochloride salt makes the compound easier to store and handle in a laboratory setting.

Historical Context of 3-chloro-1H-1,2,4-triazole Hydrochloride Discovery and Early Investigations

The precise date of the first synthesis of this compound is not prominently documented in readily available historical records. However, its origins are intrinsically linked to the broader development of triazole chemistry, which began in the late 19th century. The name "triazole" was first proposed by Bladin in 1885. nih.gov

Early synthetic routes to the 1,2,4-triazole ring system include the Pellizzari reaction and the Einhorn–Brunner reaction. wikipedia.org The synthesis of the parent 1,2,4-triazole can be achieved from the cyclization of 1-formyl-3-thiosemicarbazide (B1305609) followed by oxidation. wikipedia.org The development of halogenated derivatives such as 3-chloro-1,2,4-triazole would have been a logical progression from these foundational methods, likely arising from research focused on creating versatile chemical intermediates. The preparation of the hydrochloride salt is a standard and straightforward chemical procedure to isolate and stabilize the basic triazole compound.

Scope and Academic Relevance of Research on this compound

The primary academic and industrial relevance of 3-chloro-1H-1,2,4-triazole and its hydrochloride salt lies in its utility as a chemical intermediate. fishersci.ca The compound itself is not typically the final, active product but rather a crucial building block for synthesizing more complex molecules.

The chlorine atom at the 3-position of the triazole ring is a key feature, serving as a leaving group in nucleophilic substitution reactions. This allows chemists to introduce a wide variety of other functional groups at this position, leading to the creation of novel triazole derivatives. smolecule.com Research has shown that compounds incorporating the 1,2,4-triazole scaffold exhibit a broad spectrum of biological activities. nih.govfrontiersin.org Consequently, this compound is a valuable starting material in the discovery and development of new:

Pharmaceuticals : Many drugs contain the 1,2,4-triazole moiety. nih.govfrontiersin.org

Agrochemicals : Triazole derivatives are widely used as fungicides and herbicides. nih.govresearchgate.net

Materials Science : The triazole ring is also explored in the development of polymers and other advanced materials. nih.gov

The academic interest in this compound is therefore focused on its application in synthetic organic chemistry as a means to access new chemical entities with potentially useful properties.

Data Tables

Table 1: Physicochemical Properties of 3-chloro-1H-1,2,4-triazole

This interactive table summarizes key identifiers and properties of the base compound.

| Property | Value | Source |

| CAS Number | 6818-99-1 | fishersci.cachemeo.comlabsolu.ca |

| Molecular Formula | C₂H₂ClN₃ | fishersci.calabsolu.ca |

| Molecular Weight | 103.51 g/mol | fishersci.ca |

| IUPAC Name | 5-chloro-1H-1,2,4-triazole | fishersci.ca |

| Synonyms | 3-chloro-1,2,4-triazole, 3-chloro-s-triazole | fishersci.ca |

| Solubility | Soluble in methanol (B129727) | fishersci.ca |

Table 2: List of Chemical Compounds Mentioned

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3.ClH/c3-2-4-1-5-6-2;/h1H,(H,4,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBGQKIBOJADGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 1h 1,2,4 Triazole Hydrochloride

Classical Synthetic Routes to 3-chloro-1H-1,2,4-triazole Hydrochloride

Classical synthetic strategies provide robust and well-established methods for obtaining this compound. These routes are fundamental in heterocyclic chemistry and are often the methods of choice for large-scale production.

Synthesis via Chlorination of 1H-1,2,4-Triazole Analogues

One of the most direct methods for synthesizing 3-chloro-1H-1,2,4-triazole is through the halogenation of a suitable 1H-1,2,4-triazole precursor. Typically, this involves the conversion of a hydroxyl or oxo group at the 3-position of the triazole ring into a chloro substituent. The most common precursor for this transformation is 1,2,4-triazol-3-one (also known as 1H-1,2,4-triazol-5(4H)-one).

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of heteroaromatic ketones and lactams, including 1,2,4-triazol-3-one. The reaction involves heating the triazolone precursor with an excess of phosphorus oxychloride, which acts as both the chlorinating agent and the solvent. This process converts the C=O group into a C-Cl group, yielding the desired 3-chloro-1H-1,2,4-triazole. smolecule.comgoogle.com The reaction is typically performed under reflux conditions to ensure complete conversion. Subsequent treatment with hydrochloric acid or isolation under acidic conditions can then yield the hydrochloride salt.

Thionyl chloride (SOCl₂) is another common chlorinating agent used for converting hydroxyl groups to chloro groups. While it is more commonly associated with the conversion of alcohols and carboxylic acids, it can also be employed for the chlorination of heterocyclic systems. For example, a related compound, 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride, is synthesized by treating 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole with thionyl chloride at reflux. prepchem.com This demonstrates the utility of thionyl chloride in preparing chloro-triazole derivatives, which can be applied to the synthesis of the target compound from a 3-hydroxy-1H-1,2,4-triazole precursor. The reaction with thionyl chloride often directly produces the hydrochloride salt as a byproduct of the reaction is HCl.

Table 1: Example Conditions for Chlorination of Triazole Analogues

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 1H-1,2,4-Triazol-3-one | Phosphorus Oxychloride (POCl₃) | Reflux | 3-chloro-1H-1,2,4-triazole | smolecule.comgoogle.com |

| 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole | Thionyl Chloride (SOCl₂) | Reflux, 3 hours | 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride | prepchem.com |

Beyond the standard reagents, other halogenating agents have been explored for the synthesis of chloro-heterocycles. Sulfuryl chloride (SO₂Cl₂) is a notable alternative that can be used for the chlorination of parent triazole compounds under controlled temperature conditions. smolecule.com The reactivity of sulfuryl chloride can be modulated by the choice of solvent and temperature, offering a different profile of reactivity and selectivity compared to phosphorus oxychloride or thionyl chloride. The selection of the appropriate chlorinating agent is often determined by the specific substrate, desired reaction conditions, and scale of the synthesis.

Routes Involving Semicarbazide (B1199961) Hydrochloride Precursors

An alternative to modifying a pre-existing triazole ring is to construct the ring from acyclic starting materials. This approach, known as de novo synthesis, is highly versatile. For 3-chloro-1H-1,2,4-triazole, a common and effective strategy involves using semicarbazide hydrochloride as a key building block.

This synthetic route builds the 1,2,4-triazole (B32235) ring through the condensation of semicarbazide hydrochloride with a three-carbon electrophile that already contains the chloro substituent. A highly effective reagent for this purpose is 2-chloro-1,1,1-trimethoxyethane (B51130), a type of orthoester.

In a typical procedure, semicarbazide hydrochloride (or other acid salts like tosylate or mesylate) is reacted with 2-chloro-1,1,1-trimethoxyethane in an alcoholic solvent, such as methanol (B129727). The reaction mixture is heated, typically in the range of 35-45°C, for several hours to facilitate the condensation and subsequent cyclization. This one-pot reaction directly yields the chloro-substituted triazole ring system. The use of semicarbazide hydrochloride is advantageous as it provides the necessary nitrogen backbone for the triazole ring and is an inexpensive, readily available starting material. The final product can be isolated as the hydrochloride salt after workup and purification.

Table 2: Example of Triazole Synthesis from Semicarbazide Salt

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

|---|---|---|---|---|

| Semicarbazide salt (e.g., MSA salt) | 2-chloro-1,1,1-trimethoxyethane | Methanol | 38-42°C | 3-chloromethyl-1,2,4-triazolin-5-one |

Note: The product in this specific patented example is the related 3-chloromethyl-1,2,4-triazolin-5-one, illustrating the general pathway.

The formation of the 1,2,4-triazole ring from semicarbazide and an orthoester proceeds through a well-understood mechanistic pathway. The general formation of triazoles often involves the creation of amidrazone intermediates that subsequently cyclize. smolecule.com

The reaction is initiated by the nucleophilic attack of the terminal primary amino group (-NH₂) of the semicarbazide onto the electrophilic carbon of the orthoester. This is followed by the elimination of two molecules of alcohol (e.g., methanol) to form a reactive intermediate. The next step is an intramolecular cyclization, where the secondary amine (-NH-) within the semicarbazide backbone attacks the newly formed imine-like carbon. This ring-closing step forms the five-membered dihydro-triazole ring. A final elimination of a third molecule of alcohol leads to the formation of the aromatic 1,2,4-triazole ring. This cascade of condensation, cyclization, and aromatization reactions provides an efficient route to the desired heterocyclic system. isres.org

Diazotization and Deamination Approaches from Aminotriazoles

A cornerstone of traditional synthesis for converting aromatic and heteroaromatic amines into halides is the diazotization of an amino group, followed by a substitution reaction. This pathway is particularly relevant for the synthesis of 3-chloro-1H-1,2,4-triazole from its readily available precursor, 3-amino-1,2,4-triazole.

The conversion of 3-amino-1,2,4-triazole to its 3-chloro analogue is classically achieved via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This well-established method involves two main stages. First, the primary amino group of 3-amino-1,2,4-triazole is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (e.g., 0–5 °C). This process, known as diazotization, converts the amino group into a highly reactive diazonium salt intermediate. masterorganicchemistry.com

The resulting triazole diazonium salt is typically unstable and is used immediately in the second stage. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), facilitating its replacement. In the Sandmeyer reaction, this displacement is catalyzed by a copper(I) salt, specifically copper(I) chloride (CuCl), which introduces the chloride nucleophile onto the triazole ring to yield 3-chloro-1H-1,2,4-triazole. masterorganicchemistry.comnih.gov While effective, this "textbook" reaction can be laborious and requires careful control of the reaction conditions due to the instability of the diazonium intermediate and the strongly acidic environment. nih.govnih.gov The final hydrochloride salt is obtained through subsequent protonation.

The efficiency and yield of the diazotization and subsequent substitution are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of acid, temperature, nitrosating agent, and the electronic nature of the heterocyclic ring.

Temperature Control: Maintaining a low temperature, typically between 0 °C and 5 °C, is critical to prevent the premature decomposition of the unstable diazonium salt. nih.gov

Acid Medium: A strong acid, such as a mixture of hydrochloric and acetic acid, is necessary to generate nitrous acid in situ from sodium nitrite and to maintain the stability of the diazonium salt.

Substituent Effects: The electronic properties of substituents on the heterocyclic ring can significantly influence the reaction yield. Electron-releasing groups on the ring tend to stabilize the diazo intermediate and favor the reaction, leading to higher yields. Conversely, electron-withdrawing groups can destabilize the intermediate and result in lower product yields.

Research on the synthesis of related pyrazolo[3,4-d] wikipedia.orgfrontiersin.orgorgsyn.orgtriazin-4-ones via a similar diazotization-cyclization pathway highlights the impact of N-1 substituents on the pyrazole (B372694) ring. The findings demonstrate that electronically different substituents can dramatically alter the reaction outcome, providing a model for optimizing similar transformations on the triazole core.

| Starting Material (N-1 Substituent) | Product | Yield (%) |

|---|---|---|

| p-methoxyphenyl | 3b | 90 |

| phenyl | 3a | 72 |

| p-fluorophenyl | 3c | 65 |

| benzyl | 3d | 45 |

Other Conventional Synthesis Strategies for the 3-Chloro-1,2,4-triazole (B1630318) Core

An alternative to the Sandmeyer route involves the direct chlorination of the parent 1H-1,2,4-triazole ring. This method avoids the use of the amino-substituted precursor and the generation of unstable diazonium salts. Common chlorinating agents such as phosphorus oxychloride or sulfuryl chloride can be employed under controlled temperature conditions to introduce a chlorine atom onto the triazole core. The regioselectivity of this reaction is a key consideration, as the 1,2,4-triazole ring has multiple positions available for substitution. Theoretical and physical studies indicate that 3-chloro-1H-1,2,4-triazole is the most stable chloro-tautomer, suggesting it may be a favored product under thermodynamic control. ijsr.net

Modern and Green Chemistry Approaches in the Synthesis of this compound

In recent years, synthetic chemistry has shifted towards more sustainable and efficient methodologies. Green chemistry approaches, such as microwave-assisted and ultrasound-promoted synthesis, offer significant advantages over traditional methods, including drastically reduced reaction times, improved yields, and often the elimination of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating chemical reactions. nih.gov Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technique has been successfully applied to the synthesis of a wide variety of 1,2,4-triazole derivatives, demonstrating its potential for the synthesis of the 3-chloro-1,2,4-triazole core.

The primary benefits observed in microwave-assisted triazole synthesis include:

Dramatic Reduction in Reaction Time: Reactions that take several hours using conventional heating can often be completed in a matter of minutes under microwave irradiation. nih.gov

Increased Product Yields: The high efficiency of microwave heating often leads to higher conversion rates and cleaner reactions, resulting in improved isolated yields. nih.gov

Catalyst-Free Conditions: In some cases, the high energy input from microwaves can facilitate reactions without the need for a catalyst. organic-chemistry.org

The following table compares the reaction conditions and outcomes for the synthesis of various triazole derivatives using both conventional and microwave-assisted methods, illustrating the clear advantages of the modern approach.

| Reaction / Compound Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Source |

|---|---|---|---|

| 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | 290 min / 78% | 10–25 min / 97% | nih.gov |

| Coumarin-based 1,2,3-triazoles | Not specified / 68–79% | Not specified / 80–90% | nih.gov |

| Substituted 1,2,4-triazoles from hydrazines | Not applicable (method developed for MW) | 10 min / 54–81% | organic-chemistry.org |

Ultrasound-Promoted Synthesis Techniques

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. nih.govarabjchem.org

Mechanochemical Synthesis Developments

Mechanochemical synthesis, a technique that utilizes mechanical force to induce chemical reactions, is emerging as a powerful green chemistry tool for the synthesis of triazole compounds. nih.govresearchgate.net This solvent-free or low-solvent approach, often conducted in a ball mill, offers significant advantages over traditional solution-phase synthesis. By avoiding bulk solvents, mechanochemistry can lead to reduced reaction times, minimized chemical waste, and improved energy efficiency. nih.gov

The process involves the direct grinding of solid reactants, where the mechanical energy facilitates bond breaking and formation. This methodology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, demonstrating its potential for producing compounds like this compound in a more environmentally benign manner. nih.govresearchgate.net

| Advantage | Description | Reference |

|---|---|---|

| Reduced Solvent Use | Reactions are conducted in the absence or with minimal use of solvents, lowering environmental impact and purification costs. | nih.gov |

| Energy Efficiency | Mechanical energy is transferred directly to the reactants, often requiring less overall energy than heating bulk solvents. | nih.gov |

| Faster Reaction Times | The high concentration and intimate contact between reactants can significantly accelerate reaction rates. | nih.gov |

| Access to Novel Reactivity | Can enable reactions that are difficult or impossible to achieve in solution, sometimes leading to different product selectivities. | nih.gov |

Catalytic Systems in Advanced Synthetic Routes

Catalysis is fundamental to modern synthetic chemistry, offering pathways to complex molecules with high selectivity and efficiency. For the synthesis of the 1,2,4-triazole core, both transition metal catalysis and organocatalysis have proven to be indispensable.

Transition metals, particularly copper, play a pivotal role in the synthesis of triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazole rings, and related copper-catalyzed methodologies are crucial for 1,2,4-triazole synthesis. frontiersin.orgbiolmolchem.com These reactions are valued for their reliability, high yields, and tolerance of a wide range of functional groups. organic-chemistry.org

Copper catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)2), can facilitate the one-pot synthesis of substituted 1,2,4-triazoles from simple starting materials like nitriles and hydroxylamine. nih.gov The catalytic cycle often involves the formation of key intermediates, followed by intramolecular cyclization and dehydration to yield the triazole ring. nih.gov Beyond copper, other transition metals like silver (Ag) and palladium (Pd) have also been employed. For instance, silver catalysts can direct the regioselectivity of cycloaddition reactions to produce specific isomers of 1,2,4-triazoles, while palladium is used in cross-coupling reactions (e.g., Suzuki-Miyaura) to further functionalize the triazole ring. frontiersin.orgnih.gov

| Catalyst Type | Typical Use | Key Advantages | Reference |

|---|---|---|---|

| Copper (Cu) | Cycloaddition and one-pot synthesis from nitriles. | Inexpensive, readily available, high efficiency, and wide functional group tolerance. | organic-chemistry.orgnih.gov |

| Silver (Ag) | Regioselective [3+2] cycloaddition reactions. | Provides controlled access to specific isomers (e.g., 1,3-disubstituted-1,2,4-triazoles). | frontiersin.org |

| Palladium (Pd) | Suzuki-Miyaura cross-coupling for post-synthesis modification. | Excellent for creating carbon-carbon bonds to functionalize the triazole core. | nih.gov |

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. This approach uses small, metal-free organic molecules to catalyze reactions, thereby avoiding the potential for toxic metal contamination in the final product—a critical consideration in pharmaceutical synthesis. nih.gov Organocatalytic routes to triazoles have gained significant attention due to their high regioselectivity, broad substrate scope, and typically mild reaction conditions. nih.govlookchem.com

For triazole synthesis, amine-based catalysts can be used to generate reactive enamine intermediates from ketones, which then undergo cycloaddition with azides. lookchem.com This strategy provides direct access to highly substituted triazoles. The development of metal-free, multicomponent reactions represents a significant advance, offering environmentally friendly and efficient pathways to structurally diverse 1,2,4-triazoles. isres.orgnih.gov

Industrial Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the production of this compound, key considerations include maximizing yield and efficiency, selecting appropriate solvents, and controlling the reaction environment to ensure safety, cost-effectiveness, and product quality. google.comresearchgate.net

Maximizing the yield of the desired product is a primary goal of process optimization. This involves a systematic investigation of reaction parameters to find the optimal conditions. Factors such as temperature, pressure, reaction time, and the molar ratio of reactants and catalysts must be carefully controlled. google.com

Solvent selection is a critical aspect of industrial process design, impacting reaction kinetics, product purity, and environmental footprint. nih.gov An ideal solvent should effectively dissolve reactants, be inert to the reaction conditions, facilitate product isolation, be recyclable, and have a low environmental impact. biolmolchem.com

In the synthesis of 3-trifluoromethyl-1,2,4-triazoles, for instance, a study of various organic solvents found that toluene (B28343) was superior for achieving the highest reaction efficiency. nih.gov The reaction environment also extends to the choice of reagents and their concentrations. For example, using readily available and inexpensive starting materials is crucial for economic feasibility. nih.gov Furthermore, controlling the reaction atmosphere, such as by performing the reaction under air instead of an inert gas, can simplify the process and reduce costs. organic-chemistry.org The ability to perform reactions in environmentally benign solvents like water or ethanol (B145695) is also a significant advantage in modern chemical manufacturing. biolmolchem.com

Isolation and Purification Techniques for the Hydrochloride Salt

The successful synthesis of this compound is critically dependent on the subsequent isolation and purification of the target compound from the reaction mixture. These processes are essential for removing unreacted starting materials, byproducts, and other impurities, ultimately yielding a product of high purity suitable for its intended applications. A variety of techniques are employed, often in combination, to achieve the desired level of purity. The choice of method is typically dictated by the scale of the reaction, the nature of the impurities, and the physical properties of the hydrochloride salt.

Commonly employed strategies for the isolation and purification of triazole derivatives and their salts include precipitation, crystallization, recrystallization, solvent washing, and chromatographic methods. smolecule.com

Precipitation and Crystallization

Precipitation is a frequently used initial step to isolate the crude hydrochloride salt from the reaction medium. This can be induced by altering the solvent composition to decrease the solubility of the salt or by adjusting the temperature.

In one documented procedure for a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro smolecule.comprepchem.comgoogle.comtriazolo[4,3-a]pyrazine hydrochloride, the hydrochloride salt is formed by the addition of hydrochloric acid to a solution of the free base in methanol. amazonaws.com The solution is then cooled, and methyl tert-butyl ether (MTBE) is added to induce precipitation. amazonaws.com The resulting slurry is further cooled to maximize the yield of the solid product, which is then collected by filtration. amazonaws.com This technique of using an anti-solvent (a solvent in which the product is insoluble) is a common strategy for precipitating hydrochloride salts from solution.

Crystallization from a suitable solvent system is a powerful purification technique that relies on the principle of differential solubility. The crude product is dissolved in a solvent or solvent mixture at an elevated temperature to create a saturated solution, which upon cooling, allows for the formation of crystals of the pure compound, while impurities remain in the mother liquor. For a similar compound, 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride, crystallization was successfully achieved from a mixture of ethanol and diethyl ether. prepchem.com Another patent describes a process where a crude product is dissolved in ethanol by heating to reflux, followed by hot filtration and subsequent cooling to room temperature to allow for the separation of white crystals. google.com

The slow evaporation of a solvent is another method to obtain high-quality crystals. For certain N-rich triazole compounds, colorless crystals were obtained from the slow evaporation of an ethanolic solution at room temperature. mdpi.com

Interactive Data Table: Crystallization Solvents and Conditions

| Compound Type | Solvent System | Conditions | Outcome | Reference |

| Triazole Hydrochloride Derivative | Methanol / MTBE | Cool solution, add MTBE as anti-solvent, age, filter | Precipitation of white solids | amazonaws.com |

| Substituted 1,2,4-Triazole HCl | Ethanol / Diethyl Ether | Dissolve and then crystallize | Colorless needles | prepchem.com |

| 1H-1,2,4-triazole | Ethanol | Heat to reflux, hot filter, cool to room temp. | White crystals | google.com |

| N-Rich Triazole Compounds | Ethanol | Slow evaporation at room temperature | Plate colorless crystals | mdpi.com |

| Oxadiazole Derivative | Acetonitrile | Recrystallization | White solid | amazonaws.com |

Washing and Filtration

Following precipitation or crystallization, the solid product is typically collected by filtration. The resulting filter cake is then washed with a suitable solvent to remove residual impurities and the mother liquor. The choice of washing solvent is critical; it must be a solvent in which the desired product has minimal solubility to prevent yield loss, but in which the impurities are reasonably soluble.

For instance, after filtration, the collected solids of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro smolecule.comprepchem.comgoogle.comtriazolo[4,3-a]pyrazine hydrochloride were washed with a 1:3 (v/v) mixture of ethanol and MTBE. amazonaws.com In other procedures, toluene has been used as a wash solvent. google.com Another method involves washing the filtered crystals with cold ethanol. mdpi.com In some cases, an acidic wash may be employed; one process describes swishing the solid product with 2N HCl on the filter. google.com After washing, the purified solid is typically dried under vacuum at a controlled temperature. google.comamazonaws.com

Chromatographic Techniques

For achieving very high levels of purity or for separating complex mixtures of closely related compounds, chromatographic techniques are often utilized. smolecule.com

High-Performance Liquid Chromatography (HPLC) can be adapted from an analytical method to a preparative scale for purification. A reverse-phase (RP) HPLC method has been described for the analysis of 3-chloro-1,2,4-triazole using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is noted as being scalable and can be used for the isolation of impurities in preparative separation, indicating its utility in the purification process. sielc.com

Column chromatography using a solid stationary phase like silica (B1680970) gel is another common purification method. For related chloromethyl-oxadiazole compounds, purification was achieved by chromatography on silica gel to yield the final product as an oil that later crystallized. amazonaws.com

Interactive Data Table: Purification Methodologies

| Technique | Details | Application Example | Reference |

| Precipitation | Addition of an anti-solvent (MTBE) to a methanol solution. | Isolation of a triazole hydrochloride salt. | amazonaws.com |

| Crystallization | Dissolving in a hot solvent (e.g., Ethanol) and cooling. | Purification of 1H-1,2,4-triazole. | google.com |

| Recrystallization | Crystallization from a mixed solvent system (Ethanol/Diethyl Ether). | Purification of a substituted triazole hydrochloride. | prepchem.com |

| Solvent Washing | Washing the filtered solid with solvents like Ethanol/MTBE, Toluene, or cold Ethanol. | Removal of residual impurities from the filter cake. | google.comamazonaws.commdpi.com |

| Acidic Washing | Swishing the solid on a filter with 2N HCl. | Purification of a triazolinone intermediate. | google.com |

| Chromatography | Preparative Reverse-Phase HPLC or Column Chromatography on silica gel. | High-purity separation and isolation of impurities. | smolecule.comamazonaws.comsielc.com |

| Drying | Under vacuum at elevated temperatures (e.g., 40-45 °C). | Removal of residual solvents from the final product. | google.comamazonaws.com |

The final selection and sequence of these isolation and purification steps are tailored to the specific synthetic route and the required purity specifications of the this compound. A combination of these techniques often proves most effective in achieving a high-purity final product.

Chemical Reactivity and Transformation Pathways of 3 Chloro 1h 1,2,4 Triazole Hydrochloride

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the 3-position of the 1,2,4-triazole (B32235) ring is readily displaced by a wide array of nucleophiles. nih.gov This substitution is a cornerstone of its synthetic utility, providing a direct pathway to functionalized 1,2,4-triazole derivatives.

The reaction of 3-chloro-1H-1,2,4-triazole with primary and secondary amines, as well as other nitrogen-based nucleophiles, results in the formation of 3-amino-1H-1,2,4-triazole derivatives. This nucleophilic aromatic substitution proceeds by the attack of the amine on the electron-deficient C-3 carbon, leading to the displacement of the chloride ion. beilstein-journals.org The reaction conditions, particularly the choice of base, can be critical. While inorganic bases typically facilitate the straightforward substitution to yield the corresponding 5-aminotetrazolium salts in analogous chlorotetrazolium systems, the use of organic bases like triethylamine (B128534) can sometimes promote unexpected rearrangements or further reactions. nih.govbeilstein-journals.org

For example, the reaction of a related 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine leads to the formation of 3-(phenylazo)-1,2,4-triazoles, whereas using sodium bicarbonate yields the expected nucleophilic substitution product exclusively. beilstein-journals.org This highlights the importance of reaction conditions in directing the chemical pathway.

Sulfur nucleophiles, such as thiols (R-SH) and their corresponding thiolates (R-S⁻), react readily with 3-chloro-1H-1,2,4-triazole to displace the chlorine atom. These reactions lead to the formation of 3-(alkylthio)- or 3-(arylthio)-1H-1,2,4-triazoles. nih.gov The resulting thioether derivatives are stable compounds that can be isolated or used as intermediates in subsequent transformations.

A particularly important transformation in this class is the reaction with a simple sulfur source, such as sodium sulfide (B99878) or thiourea, to produce 1H-1,2,4-triazole-3-thiol. nih.govnih.gov This key intermediate exists in tautomeric equilibrium with its thione form, 1,2-dihydro-3H-1,2,4-triazole-3-thione. ijsr.net This thiol/thione derivative is a versatile building block for the synthesis of more complex heterocyclic systems, especially fused rings like thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazoles. nih.govmdpi.com

The principle of nucleophilic substitution on the 3-chloro-1H-1,2,4-triazole ring extends to a variety of other heteroatom nucleophiles. Based on the established reactivity of chloro-azines, it is expected that: researchgate.net

Oxygen Nucleophiles : Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) ions can react to form 3-alkoxy- and 3-hydroxy-1H-1,2,4-triazoles, respectively. The 3-hydroxy derivative exists in equilibrium with its tautomeric triazol-3-one form.

Nitrogen Nucleophiles : Beyond simple amines, other nitrogen nucleophiles like azides or hydrazines can also participate in substitution reactions, leading to 3-azido- and 3-hydrazinyl-1,2,4-triazoles.

Sulfur Nucleophiles : As detailed in section 3.1.2, thiols and thiolates are effective nucleophiles.

Carbon Nucleophiles : Strong carbon nucleophiles, such as enolates or organometallic reagents, can also be employed to form C-C bonds at the 3-position of the triazole ring, although these reactions may require more specific conditions to achieve success.

For the initial nucleophilic substitution at the C-3 position, the reaction is inherently regioselective, as the chlorine atom's location dictates the site of attack. However, the concept of regioselectivity becomes highly relevant in subsequent reactions of the N-unsubstituted triazole products. The 1H-1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), and reactions like alkylation can occur at these different positions. nih.gov

The outcome of such reactions is governed by a combination of electronic and steric factors, as well as the reaction conditions. nih.govnih.gov For instance, alkylation of 3-substituted-1H-1,2,4-triazoles can lead to a mixture of N1, N2, and N4-alkylated isomers. Theoretical and experimental studies have shown that N(2) alkylated isomers are often preferentially formed in reactions of S-protected 1,2,4-triazoles. nih.gov

There is generally no issue of stereoselectivity in the initial substitution reaction unless the incoming nucleophile is chiral and a new stereocenter is formed.

Table 1: Factors Influencing Regioselectivity in Subsequent N-Alkylation of Substituted 1,2,4-Triazoles

| Factor | Influence on Regioselectivity | Example |

| Base | The choice of base can alter the nucleophilicity of the different nitrogen atoms. Sodium ethoxide often favors N1 alkylation. | Using NaOEt in ethanol (B145695) for alkylation may yield predominantly the N1-substituted product. |

| Solvent | The polarity of the solvent can influence the tautomeric equilibrium and the solvation of the triazole anion, affecting which nitrogen is more accessible. | N/A |

| Steric Hindrance | Bulky substituents on the triazole ring or the alkylating agent can sterically hinder attack at adjacent nitrogen atoms, favoring substitution at a less hindered position. nih.gov | A bulky group at C-3 may favor alkylation at the more distant N4 position. |

| Electronic Effects | Electron-donating or electron-withdrawing groups on the triazole ring alter the electron density at each nitrogen atom, influencing the site of electrophilic attack. nih.gov | Alkylation tends to occur at the nitrogen next to the ring carbon with the most electron-donating group. nih.gov |

Ring Transformations and Cyclization Reactions Utilizing the 1,2,4-Triazole Core

The functionalized 1,2,4-triazole derivatives obtained from nucleophilic substitution are valuable precursors for constructing more complex molecular architectures, particularly fused heterocyclic systems.

A prominent application of 3-chloro-1H-1,2,4-triazole is in the synthesis of the thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazole ring system. This is typically achieved through a multi-step, one-pot, or sequential process. The common pathway involves:

Formation of the Thiol Intermediate : First, the chlorine atom of 3-chloro-1H-1,2,4-triazole is substituted by a sulfur nucleophile to generate 1H-1,2,4-triazole-3-thiol. nih.gov

Cyclocondensation : The resulting thiol is then reacted with a molecule containing two electrophilic centers, most commonly an α-haloketone (e.g., α-bromoacetophenone). The reaction proceeds via an initial S-alkylation, where the thiol sulfur attacks the carbon bearing the halogen, followed by an intramolecular cyclization. researchgate.net In this second step, a ring nitrogen atom (typically N2) attacks the carbonyl carbon, and a subsequent dehydration reaction yields the final fused bicyclic system. researchgate.net

The reaction conditions, such as the use of acidic or basic catalysts, are crucial for promoting the cyclization and dehydration steps. researchgate.net This synthetic strategy is highly versatile, allowing for the introduction of various substituents on the thiazole (B1198619) portion of the fused ring by choosing appropriately substituted α-haloketones or other bifunctional electrophiles. mdpi.com

Table 2: Examples of Reactants for the Synthesis of Substituted Thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazoles

| 1,2,4-Triazole Precursor | Bifunctional Electrophile | Fused Product Skeleton |

| 1H-1,2,4-triazole-3-thiol | 2-Bromoacetophenone | 2-Phenylthiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazole |

| 1H-1,2,4-triazole-3-thiol | Ethyl 2-bromoacetate | Thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazol-2(3H)-one |

| 1H-1,2,4-triazole-3-thiol | 3-Chloropentane-2,4-dione | 2-Acetyl-3-methylthiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazole |

| 1H-1,2,4-triazole-3-thiol | Diethyl 2-chloroethynylphosphonate | 6-(Diethoxyphosphoryl)-3H-thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazol-7-ium chloride researchgate.net |

Expansion and Contraction of the Triazole Ring

The 1,2,4-triazole ring, a stable aromatic heterocycle, can undergo expansion or contraction reactions under specific conditions, leading to the formation of different heterocyclic systems. While literature specifically detailing these transformations for 3-chloro-1H-1,2,4-triazole hydrochloride is sparse, general principles of triazole chemistry can provide insights into potential pathways.

Ring Expansion: Ring expansion reactions of azole compounds, including 1,2,4-triazoles, can be initiated by reagents such as dichlorocarbene (B158193). For instance, the reaction of substituted imidazoles and pyrazoles with dichlorocarbene has been shown to yield pyrimidines and pyridazines, respectively, through a formal insertion of a carbon atom into the ring. rsc.org A similar reaction with 3,5-dimethyl-1,2,4-triazole, however, resulted in the formation of a tris-triazolylmethane derivative rather than a ring-expanded product. rsc.org This suggests that the outcome of such reactions is highly dependent on the specific triazole substrate and reaction conditions.

Ring Contraction: Ring contraction of triazine systems, which are six-membered heterocycles containing three nitrogen atoms, to five-membered rings like imidazoles or triazoles is a more commonly documented process. journal-vniispk.rursc.orgresearchgate.net These transformations can be promoted by various reagents, including reducing agents, oxidizing agents, and acids. researchgate.net For example, 1-alkyl-1,2,4-triazinium iodides have been observed to undergo ring contraction to 1,2,4-triazoles upon treatment with a base. rsc.org While these examples involve the contraction of a larger ring to a triazole, they highlight the potential for skeletal rearrangements in nitrogen-containing heterocycles.

| Transformation | Reactant Type | Product Type | Key Reagents/Conditions |

| Ring Expansion | Substituted Imidazoles/Pyrazoles | Pyrimidines/Pyridazines | Dichlorocarbene rsc.org |

| Ring Contraction | 1,2,4-Triazine derivatives | Imidazoles | Reducing agents, oxidants, acids journal-vniispk.ruresearchgate.net |

| Ring Contraction | 1-Alkyl-1,2,4-triazinium iodides | 1,2,4-Triazoles | Base rsc.org |

Functional Group Interconversions at Other Positions of the Triazole Ring

The reactivity of the 3-chloro-1H-1,2,4-triazole ring allows for various functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations can involve modification of existing substituents or direct functionalization of the triazole scaffold.

The chlorine atom at the 3-position of the triazole ring is a key functional handle for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. For example, the chlorine can be displaced by nucleophiles to introduce different substituents. smolecule.com

Further modifications can be performed on substituents attached to the triazole ring. These reactions are governed by the chemical nature of the substituent itself and are often standard organic transformations. The stability of the triazole ring allows for a broad scope of reaction conditions to be employed.

The 1,2,4-triazole ring is generally considered to be a stable aromatic system and is relatively resistant to oxidation and reduction under typical conditions. nih.gov However, under more forcing conditions or with specific reagents, transformations involving the triazole core can occur.

Oxidation: Oxidation of the triazole ring itself is not a common transformation due to its aromatic stability. However, oxidative processes can be involved in the synthesis of substituted 1,2,4-triazoles. For instance, the copper-catalyzed cascade addition-oxidative cyclization of amides and nitriles utilizes oxygen as an oxidant to form the triazole ring. nih.govfrontiersin.org Another example is the iodine-catalyzed oxidative aromatization in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines. organic-chemistry.org Oxidation of substituents on the triazole ring is also a viable pathway for functional group modification.

Reduction: The reduction of the 1,2,4-triazole ring is also challenging due to its aromaticity. Catalytic hydrogenation, for example, typically requires harsh conditions to reduce the triazole core. More commonly, reduction reactions are focused on substituents attached to the ring.

Acid-Base Chemistry and Salt Formation of 3-chloro-1H-1,2,4-triazole

The presence of three nitrogen atoms in the 1,2,4-triazole ring imparts basic properties to the molecule, allowing it to react with acids to form salts.

1,2,4-Triazoles can exist in different tautomeric forms, primarily the 1H- and 4H-tautomers. nih.govnih.gov For 3-chloro-1H-1,2,4-triazole, theoretical and physical studies suggest the 1H-tautomer is the most stable. ijsr.netresearchgate.net

Protonation of the triazole ring can occur at any of the nitrogen atoms. The specific site of protonation will depend on the relative basicities of the nitrogen atoms, which are influenced by the electronic effects of the chlorine substituent. The formation of this compound involves the reaction of the free base with hydrochloric acid, resulting in the protonation of one of the ring nitrogen atoms and the association of the chloride counter-ion.

| Tautomer | Relative Stability |

| 3-chloro-1H-1,2,4-triazole | Most Stable ijsr.netresearchgate.net |

| 5-chloro-1H-1,2,4-triazole | Less Stable ijsr.netresearchgate.net |

| 3-chloro-4H-1,2,4-triazole | Least Stable ijsr.netresearchgate.net |

The hydrochloride salt of 3-chloro-1H-1,2,4-triazole is generally a stable, solid material. chemicalbook.com The salt form can enhance the solubility of the compound in polar solvents compared to the free base.

The reactivity of the hydrochloride salt is largely similar to that of the free base, particularly in reactions where the initial protonation state is readily reversible. However, in reactions that are sensitive to pH, the acidic nature of the hydrochloride salt can influence the reaction outcome. For instance, in nucleophilic substitution reactions at the 3-position, the presence of the hydrochloride may necessitate the use of a base to neutralize the acid and generate the more nucleophilic free amine or other attacking species.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 1h 1,2,4 Triazole Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-chloro-1H-1,2,4-triazole hydrochloride, ¹H and ¹³C NMR are fundamental for confirming the core structure, while two-dimensional techniques would be employed for unambiguous signal assignment.

The ¹H NMR spectrum of 3-chloro-1H-1,2,4-triazole is expected to be relatively simple, primarily featuring signals for the proton on the triazole ring and the N-H proton.

C-H Proton: The single proton attached to carbon-5 (C5) of the triazole ring would appear as a singlet, as it has no adjacent protons to couple with. In various 1,2,4-triazole (B32235) derivatives, this proton typically resonates in the aromatic region of the spectrum.

N-H Proton: The proton attached to a nitrogen atom (N-H) would also appear as a singlet. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This peak is often broad and can be confirmed by its disappearance upon deuterium (B1214612) exchange (shaking the sample with D₂O).

For the hydrochloride salt, protonation is expected to occur on one of the ring nitrogen atoms. This would lead to the presence of an additional N-H proton or a shift in the existing N-H signal, typically downfield, due to the increased positive charge density on the heterocyclic ring.

Table 1: Expected ¹H NMR Signals for 3-chloro-1H-1,2,4-triazole This table is illustrative, based on general principles and data from related 1,2,4-triazole compounds, as specific experimental data for the title compound is not readily available in the searched literature.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C5-H | ~8.0 - 9.0 | Singlet (s) | Chemical shift is typical for protons on electron-deficient aromatic heterocyclic rings. |

| N-H | Variable (Broad) | Singlet (s) | Position and shape are dependent on solvent and concentration. Disappears upon D₂O exchange. |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-chloro-1H-1,2,4-triazole, two distinct signals are expected, corresponding to the two carbon atoms in the triazole ring.

C3 Carbon: This carbon is directly attached to the electronegative chlorine atom and two nitrogen atoms. Its chemical shift is expected to be significantly downfield. In related triazole structures, carbons involved in C=N bonds typically appear in the 140-165 ppm range. urfu.ru

C5 Carbon: This carbon is attached to a proton and flanked by two nitrogen atoms. It is also expected to be in the aromatic/heteroaromatic region, but likely at a slightly different chemical shift than C3.

The formation of the hydrochloride salt would influence the electron density of the ring, likely causing a downfield shift for both carbon signals.

Table 2: Expected ¹³C NMR Signals for 3-chloro-1H-1,2,4-triazole This table is illustrative, based on general principles and data from related 1,2,4-triazole compounds, as specific experimental data for the title compound is not readily available in the searched literature.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

| C3 | ~150 - 165 | Attached to chlorine; expected to be significantly deshielded. |

| C5 | ~140 - 155 | Attached to hydrogen; chemical shift typical for a C-H in a triazole ring. |

While one-dimensional NMR provides primary data, 2D NMR techniques are indispensable for the complete and unambiguous structural assignment of complex molecules, including substituted triazoles.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 3-chloro-1H-1,2,4-triazole, this technique would be of limited use for the core structure as there is only one ring proton, but it would be crucial for analyzing any substituted derivatives.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signal of the C5-H proton to the ¹³C signal of the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is a powerful tool for establishing connectivity. For instance, the C5-H proton would be expected to show correlations to the C3 carbon, providing evidence for the ring structure. The N-H proton could also show correlations to C3 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is particularly useful for determining stereochemistry and conformation in more complex derivatives.

Substituted 1,2,4-triazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For 3-chloro-1,2,4-triazole (B1630318), three potential tautomers exist: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole.

Physical and theoretical studies have shown that the 3-chloro-1H-1,2,4-triazole form is the most stable tautomer. ijsr.net NMR spectroscopy is a key tool for studying tautomeric equilibria in solution. If multiple tautomers were present in significant quantities, it would result in a set of NMR signals for each species. The relative integration of these signals would allow for the quantification of the tautomeric ratio. However, given the reported stability of the 1H-tautomer, it is expected to be the overwhelmingly dominant species observed in the NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" spectrum that is characteristic of its structure and functional groups.

The IR and Raman spectra of this compound would be characterized by vibrations of the triazole ring, the N-H bond, and the C-Cl bond.

N-H Stretching: A broad absorption band is expected in the IR spectrum, typically in the range of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration. This band's breadth is due to hydrogen bonding.

C-H Stretching: The stretching vibration of the C5-H bond is expected to appear around 3000-3100 cm⁻¹.

Ring Vibrations (C=N and N=N Stretching): The triazole ring gives rise to several characteristic stretching vibrations. Absorption bands in the region of 1400-1650 cm⁻¹ are typically assigned to C=N and N=N stretching modes, which are diagnostic features for the triazole ring. ijsr.net

Tautomeric Bands: For 3-chloro-1,2,4-triazole, two specific infrared bands at 1770 cm⁻¹ and 1750 cm⁻¹ have been reported and assigned to the presence of tautomeric species. ufv.br

C-Cl Stretching: The carbon-chlorine stretching vibration typically appears as a strong band in the lower frequency region of the IR spectrum, generally between 600 and 800 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. N=N stretching and other symmetric ring vibrations often produce strong signals in the Raman spectrum, whereas N-H stretching is typically weak. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 3: Key Vibrational Modes and Expected Frequencies for 3-chloro-1H-1,2,4-triazole

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Notes |

| N-H Stretch | 3100 - 3300 | IR | Broad due to hydrogen bonding. |

| C-H Stretch | 3000 - 3100 | IR, Raman | Aromatic/heterocyclic C-H stretch. |

| Tautomer Bands | 1770, 1750 | IR | Specifically assigned to tautomeric species of 3-chloro-1,2,4-triazole. ufv.br |

| C=N / N=N Stretch | 1400 - 1650 | IR, Raman | Characteristic ring stretching vibrations. ijsr.net |

| C-Cl Stretch | 600 - 800 | IR, Raman | Strong absorption typical for organochlorine compounds. |

Hydrogen Bonding Network Analysis in Solid State

In the solid state, this compound is expected to form an extensive and robust hydrogen bonding network, which is fundamental to the stability of its crystal lattice. The structure consists of the 3-chloro-1H-1,2,4-triazolium cation and a chloride anion. The protonated triazole ring contains acidic N-H groups, which act as strong hydrogen bond donors. The chloride ion (Cl⁻) serves as a primary hydrogen bond acceptor.

The anticipated network would be primarily defined by strong N–H···Cl interactions. Depending on the crystal packing, weaker N–H···N interactions between adjacent cations might also occur, creating a complex three-dimensional architecture. Analysis of the parent compound, 1,2,4-triazolium chloride, reveals a structure where each chloride ion is an acceptor for hydrogen bonds from the nitrogen atoms of the surrounding triazolium cations, forming a cohesive network. znaturforsch.comresearchgate.net A similar arrangement is predicted for the 3-chloro derivative, where these interactions would dictate the orientation and packing of the ions in the unit cell.

Table 1: Expected Hydrogen Bond Interactions in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type |

|---|---|---|---|

| Nitrogen (N) | Hydrogen (H) | Chlorine (Cl⁻) | Strong, Charge-Assisted |

| Nitrogen (N) | Hydrogen (H) | Nitrogen (N) | Potential Inter-cation |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound. The molecule analyzed would be the protonated free base, the 3-chloro-1H-1,2,4-triazolium cation.

High-resolution mass spectrometry provides an extremely accurate mass measurement of the parent ion, which can confirm its elemental composition. The molecular formula of 3-chloro-1H-1,2,4-triazole is C₂H₂ClN₃. sielc.comfishersci.ca For mass spectrometric analysis, this would be observed as the protonated cation, [M+H]⁺, with the formula C₂H₃ClN₃⁺. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two distinct peaks for the molecular ion, M⁺ and M+2. HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 2: Theoretical Exact Mass Data for the 3-chloro-1H-1,2,4-triazolium Cation

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₂H₃³⁵ClN₃]⁺ | ³⁵Cl | 104.00190 |

| [C₂H₃³⁷ClN₃]⁺ | ³⁷Cl | 106.00000 |

Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion followed by its fragmentation to produce a characteristic spectrum of daughter ions. While specific experimental MS/MS data for 3-chloro-1H-1,2,4-triazole is not widely published, plausible fragmentation pathways can be predicted based on the known behavior of triazole rings. researchgate.netrsc.org

The fragmentation of the 1,2,4-triazole ring often involves the elimination of stable neutral molecules such as nitrogen (N₂) or hydrogen cyanide (HCN). For the 3-chloro-1H-1,2,4-triazolium cation, key fragmentation pathways would likely include the loss of HCl, N₂, or HCN, leading to specific, identifiable fragment ions.

Table 3: Plausible MS/MS Fragmentation Pathways for [C₂H₃ClN₃]⁺

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) | Proposed Pathway |

|---|---|---|---|---|

| 104.00 | HCN | [CH₂ClN]⁺ | 62.98 | Ring Cleavage |

| 104.00 | N₂ | [C₂H₃ClN]⁺ | 76.00 | Ring Cleavage |

| 104.00 | HCl | [C₂H₂N₃]⁺ | 68.03 | Loss of Substituent |

| 76.00 | Cl | [C₂H₃N]⁺ | 41.03 | Secondary Fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

A crystal structure analysis of this compound would unequivocally confirm its molecular geometry. It is expected to show a planar, five-membered triazole ring, consistent with its aromatic character. nih.govmdpi.com The analysis would provide precise measurements of all bond lengths (C-N, N-N, C-C, C-Cl) and angles within the triazolium cation, confirming the connectivity of the atoms. The protonation site on the nitrogen ring would also be unambiguously identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of heterocyclic compounds like this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The 1,2,4-triazole ring, being an aromatic heterocycle, possesses both π-electrons and non-bonding (n) electrons on the nitrogen atoms, which dictate its electronic absorption profile.

The electronic spectrum of the 1,2,4-triazole system is primarily characterized by π → π* and n → π* transitions. The unsubstituted 1,2,4-triazole molecule exhibits a very weak absorption band around 205 nm. ijsr.net The introduction of a substituent, such as a chlorine atom at the C3 position, is expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax). This is due to the influence of the substituent on the energy levels of the molecular orbitals involved in the electronic transitions.

For 3-chloro-5-substituted 1,2,4-triazoles, research has indicated that the ionization of the heterocyclic ring, such as through the formation of a hydrochloride salt, does not significantly affect the energies of the electronic transitions. rsc.org This suggests that the UV-Vis spectrum of this compound would be very similar to that of its free base, 3-chloro-1H-1,2,4-triazole. The primary absorption bands are attributable to the π → π* transitions within the aromatic triazole ring, which are typically of high intensity. The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are also present but are generally weaker and may be obscured by the more intense π → π* bands.

While specific experimental values for the λmax of this compound are not extensively documented in readily available literature, the theoretical understanding of substituted triazoles provides a strong basis for interpreting its electronic spectrum. Theoretical modeling and computational studies are often employed to predict the electronic spectra and support the assignment of observed absorption bands to specific electronic transitions. ufv.br

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | < 250 nm | High intensity, characteristic of the aromatic triazole ring. Shifted from the parent triazole's 205 nm absorption. |

Advanced Analytical Techniques for Purity and Identity Confirmation in Research Studies

In research settings, confirming the purity and unequivocally establishing the identity of a synthesized compound like this compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the definitive method for assessing the purity of non-volatile compounds and separating them from potential impurities, such as starting materials, by-products, or degradation products. eu-jr.eu For 3-chloro-1H-1,2,4-triazole, reverse-phase (RP) HPLC is a commonly utilized method. ijsr.netsielc.com This technique separates compounds based on their polarity.

A typical RP-HPLC setup for analyzing 3-chloro-1H-1,2,4-triazole would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. sielc.com The compound is dissolved in a suitable solvent, injected into the HPLC system, and its retention time—the time it takes to travel through the column—is measured. The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Impurities will have different retention times and will appear as separate, smaller peaks.

Table 2: Example of HPLC Conditions for 3-chloro-1H-1,2,4-triazole Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.com |

| Detection | UV Detector (wavelength selected based on λmax) |

| Mode | Isocratic or Gradient Elution |

| Application | Purity determination, separation of impurities sielc.com |

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC can confirm purity, it does not provide definitive structural information. For identity confirmation, mass spectrometry and NMR spectroscopy are indispensable.

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides the molecular weight of the compound. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like triazoles, which allows the molecular ion to be observed with minimal fragmentation. The high-resolution mass spectrum provides the exact mass of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns, which can be induced in the mass spectrometer, provide further structural clues about the connectivity of the atoms. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ipb.pt

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 3-chloro-1H-1,2,4-triazole, one would expect to see signals for the C-H proton on the triazole ring and the N-H proton. The chemical shift (position) of these signals is highly characteristic of the molecule's structure.

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For 3-chloro-1H-1,2,4-triazole, signals for the two distinct carbon atoms of the triazole ring would be expected at characteristic chemical shifts. ipb.pt

Together, the combination of HPLC for purity analysis and LC-MS and NMR (¹H and ¹³C) for identity confirmation provides a comprehensive and robust characterization of this compound, ensuring its quality and structural integrity for research applications. akjournals.comnih.gov

Theoretical and Computational Investigations of 3 Chloro 1h 1,2,4 Triazole Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations serve as the foundation for understanding the compound's stability, reactivity, and interactions.

Density Functional Theory (DFT) has become a standard method for obtaining accurate information about the molecular structures of heterocyclic compounds. acs.org For derivatives of 1,2,4-triazole (B32235), DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G or 6-311++G(d,p), are frequently employed to perform full geometry optimization. nih.govmdpi.com This process determines the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles.

The optimization of 3-chloro-1H-1,2,4-triazole and its protonated hydrochloride form would reveal the precise spatial arrangement of the triazole ring, the chlorine substituent, and the associated proton. In related triazole systems, DFT has been used to show how substituents can cause slight deviations from planarity in the heterocyclic ring. nih.gov These optimized geometries are crucial for subsequent calculations of other molecular properties.

Table 1: Illustrative Geometrical Parameters Obtained from DFT Calculations for 1,2,4-Triazole Derivatives Note: This table provides typical parameter types and values for related compounds, as specific data for 3-chloro-1H-1,2,4-triazole hydrochloride is not available in the provided sources.

| Parameter | Typical Calculated Value (AM1/PM3 for 1H-1,2,4-triazole) |

|---|---|

| N1-N2 Bond Length | 1.350 Å |

| C3-N4 Bond Length | 1.351 Å |

| C5-N1 Bond Length | 1.353 Å |

| N1-C2-N3 Angle | Not specified |

Data derived from semi-empirical calculations on the parent 1,2,4-triazole ring, which are comparable to DFT results. rad-proceedings.org

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide another avenue for investigating molecular properties from first principles, without reliance on empirical data. These methods have been successfully applied to study tautomers of chloro-substituted 1,2,4-triazoles, using basis sets like 6-31G(d) to calculate their structure and electronic parameters. researchgate.net

Key electronic properties predicted by these methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large energy gap suggests high stability, whereas a small gap indicates that the molecule is more easily excitable and reactive. researchgate.net Other calculated properties include total energy, dipole moment, and the distribution of atomic charges, which are essential for understanding the molecule's polarity and electrostatic potential. rad-proceedings.orgresearchgate.net

| Hardness (ɳ) | Measures resistance to change in electron distribution. researchgate.net |

Conformational Analysis and Tautomeric Equilibria Modeling

Prototropic tautomerism is a characteristic feature of the 1,2,4-triazole ring system, where a hydrogen atom can migrate between different nitrogen atoms, leading to distinct structural isomers. researchgate.netresearchgate.netresearchgate.net The relative stability of these tautomers governs the compound's chemical behavior and its interactions with biological targets. researchgate.netresearchgate.net

For chloro-substituted 1,2,4-triazoles, several tautomeric forms are theoretically possible. The primary forms arise from the placement of the single hydrogen atom on different nitrogen atoms of the ring. The main tautomers for chloro-1,2,4-triazole are 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. researchgate.netijsr.net While the 2H form is also a possibility for the 1,2,4-triazole system, it is less commonly discussed for 3-substituted derivatives. The "5H" notation is not standard, with the 5-chloro-1H form representing a distinct positional isomer relevant to the tautomeric equilibrium discussion. researchgate.netijsr.net Computational models are used to calculate the energies of each of these potential forms to determine their viability. researchgate.netresearchgate.net

Theoretical and physical studies have been conducted to determine the stability order of the chloro-1,2,4-triazole tautomers. researchgate.netijsr.net By calculating the Gibbs free energy for each optimized tautomeric structure, researchers can predict their relative populations at equilibrium. scribd.com For chloro-1,2,4-triazole, computational investigations have established a clear stability hierarchy. researchgate.netijsr.net

The most stable tautomer is 3-chloro-1H-1,2,4-triazole. researchgate.netijsr.net This is followed by the 5-chloro-1H-1,2,4-triazole tautomer. The least stable form is 3-chloro-4H-1,2,4-triazole. researchgate.netijsr.net This stability order is critical for correctly identifying the predominant species in experimental and biological systems.

Table 3: Relative Stability of Chloro-1,2,4-triazole Tautomers

| Tautomer | Position of Cl | Position of H | Relative Stability |

|---|---|---|---|

| 3-chloro-1H-1,2,4-triazole | C3 | N1 | Most Stable researchgate.netijsr.net |

| 5-chloro-1H-1,2,4-triazole | C5 | N1 | Intermediate Stability researchgate.netijsr.net |

Simulation of Spectroscopic Properties

A significant application of computational chemistry is the simulation of spectroscopic data. Comparing theoretical spectra with experimental results provides a powerful method for structural elucidation and confirmation.

DFT and other quantum chemical methods can be used to predict a range of spectroscopic properties for 3-chloro-1H-1,2,4-triazole and its tautomers.

NMR Spectroscopy: Theoretical calculations can accurately predict the 1H and 13C NMR chemical shifts. nih.gov The correlation between calculated and experimental shifts is often used to confirm the correct tautomeric form and molecular structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to simulate electronic transitions and predict UV-Vis absorption spectra. This technique is particularly useful for distinguishing between different tautomers, as each form typically exhibits a unique spectral fingerprint. scribd.com

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies corresponding to IR and Raman spectra can be calculated from the optimized molecular geometry. dnu.dp.ua These simulations help in assigning experimental vibrational bands to specific functional groups and molecular motions. Furthermore, they can be used to study the effects of protonation, such as in the hydrochloride salt, by identifying shifts in vibrational frequencies upon the addition of a proton. dnu.dp.ua

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of experimental spectra and the structural confirmation of molecules, including different isomers or tautomers. uzhnu.edu.uaresearchgate.net